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molecular formula C13H11NO2 B3278661 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide CAS No. 681161-44-4

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Cat. No. B3278661
M. Wt: 213.23 g/mol
InChI Key: BQRRGDDGUKOPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07176201B2

Procedure details

To a stirred, cooled (0° C.) solution of 3′-methoxybiphenyl-3-carboxylic acid amide (0.57 g; 2.5 mmol) in dry CH2Cl2 (28 mL), under N2 atmosphere, a 1M solution of BBr3 in CH2Cl2 (6.4 mL) was added. The mixture was stirred at room temperature for 1 h, quenched with 2N Na2CO3 and extracted with AcOEt. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated. Purification of residue by column chromatography (cyclohexane/EtOAc 2:8) gave the desired product as an amorphous solid. Yield 91%. Mp: 148–51° C. (after digestion with i-Pr2O). MS (EI): m/z 213 (M+, 100%). 1H NMR (CDCl3/d6-DMSO): δ 6.06 (br s, 1H); 6.59 (m, 1H); 6.85 (m, 2H); 7.01 (t, 1H); 7.23 (t, 1H); 7.35 (br s, 1H); 7.45 (m, 1H); 7.60 (m, 1H) 7.88 (s, 1H); 8.80 (s, 1H) ppm. IR (Nujol): 3314, 3141, 1669, 1630, 1607, 1577 cm−1.
Name
3′-methoxybiphenyl-3-carboxylic acid amide
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.4 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([NH2:17])=[O:16])[CH:10]=2)[CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([NH2:17])=[O:16])[CH:10]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
3′-methoxybiphenyl-3-carboxylic acid amide
Quantity
0.57 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1=CC(=CC=C1)C(=O)N
Name
Quantity
28 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
6.4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 2N Na2CO3
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of residue by column chromatography (cyclohexane/EtOAc 2:8)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)C1=CC(=CC=C1)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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